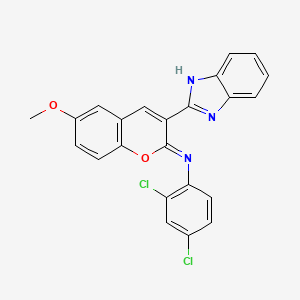
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, it has been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In infectious diseases, it has been found to have antimicrobial and antiviral properties, inhibiting the growth of various pathogens.
实验室实验的优点和局限性
The advantages of using 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine. One potential direction is the development of novel analogs with improved solubility and stability. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
合成方法
The synthesis method of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the reaction of 2,4-dichloroaniline, 2-aminobenzimidazole, and 6-methoxy-2-formylchromone in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学研究应用
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, it has been found to have antimicrobial and antiviral properties.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2/c1-29-15-7-9-21-13(10-15)11-16(22-26-19-4-2-3-5-20(19)27-22)23(30-21)28-18-8-6-14(24)12-17(18)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRMDHPHBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
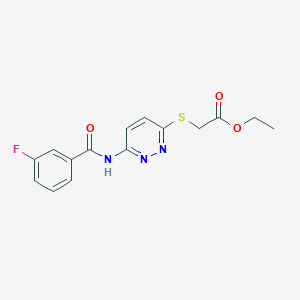
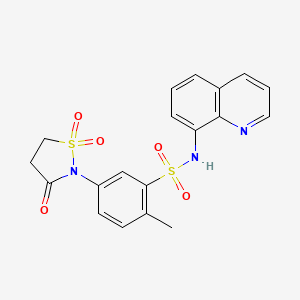
![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
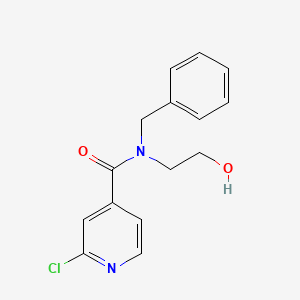
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
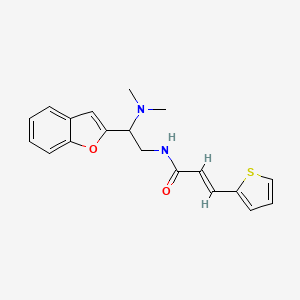
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
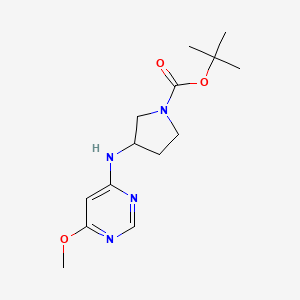
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

